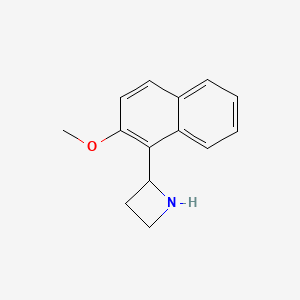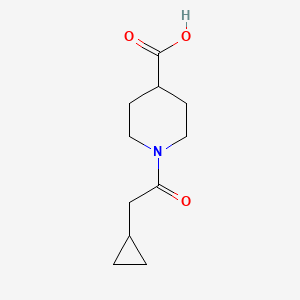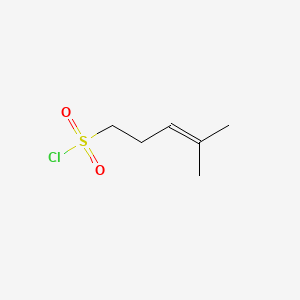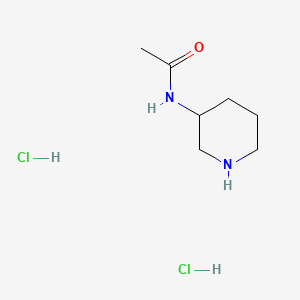
3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride is a chemical compound that belongs to the class of benzothiopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiopyran ring system with an amino group at the 3-position and a ketone group at the 4-position, along with a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride typically involves the following steps:
Formation of the Benzothiopyran Ring: The benzothiopyran ring can be synthesized through a cyclization reaction involving a thiophenol derivative and an appropriate carbonyl compound.
Introduction of the Amino Group: The amino group at the 3-position can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Aplicaciones Científicas De Investigación
3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-3,4-dihydro-2H-1-benzopyran derivatives: These compounds have a similar structure but lack the sulfur atom in the ring.
3-amino-3,4-dihydro-2H-1-benzothiazine derivatives: These compounds have a similar structure but contain a nitrogen atom in the ring instead of an oxygen atom.
Uniqueness
3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride is unique due to the presence of the sulfur atom in the benzothiopyran ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs. This uniqueness can lead to distinct interactions with biological targets and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H10ClNOS |
|---|---|
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
3-amino-2,3-dihydrothiochromen-4-one;hydrochloride |
InChI |
InChI=1S/C9H9NOS.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7H,5,10H2;1H |
Clave InChI |
CQYWCPFLSVSZHG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C2S1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)
![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)
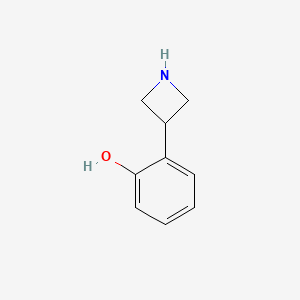


![Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)

